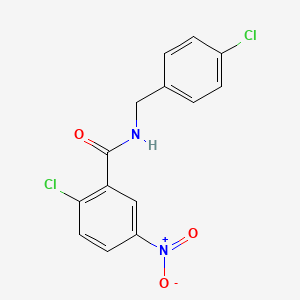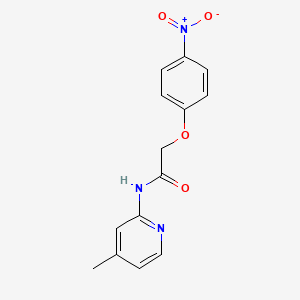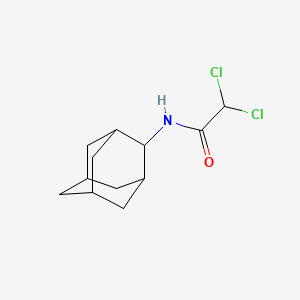
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide, also known as HMAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and agriculture.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide may also enhance the activity of antioxidant enzymes and increase the levels of reactive oxygen species in plants, leading to improved growth and stress tolerance.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and enhancement of antioxidant enzyme activity in cancer cells. In plants, 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been shown to increase the levels of reactive oxygen species, leading to improved growth and stress tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or plants. However, one limitation is the limited availability of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide, including:
1. Investigating the mechanism of action in cancer cells and plants to better understand how 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide works.
2. Developing new synthesis methods to increase the availability of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide for research purposes.
3. Studying the effects of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide on other types of cancer cells and plant species to determine its potential applications in a wider range of fields.
4. Investigating the potential use of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide in combination with other drugs or chemicals to enhance its effectiveness.
5. Studying the effects of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide on the microbiome to determine its potential impact on human health.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide involves the reaction of 2-hydroxyacetohydrazide with 2-methylcyclohexanone and 2-methylbenzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white crystalline powder with a melting point of 162-164°C.
Applications De Recherche Scientifique
2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-hydroxy-N'-(2-methylcyclohexylidene)-2-(2-methylphenyl)acetohydrazide has been investigated for its ability to enhance the growth and yield of crops, as it has been shown to increase the germination rate and root length of plants.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(2-methylcyclohexylidene)amino]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-3-5-9-13(11)15(19)16(20)18-17-14-10-6-4-8-12(14)2/h3,5,7,9,12,15,19H,4,6,8,10H2,1-2H3,(H,18,20)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTNJKVVCOOGSF-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C(C2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\NC(=O)C(C2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(2-methylcyclohexylidene)amino]-2-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)


![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

